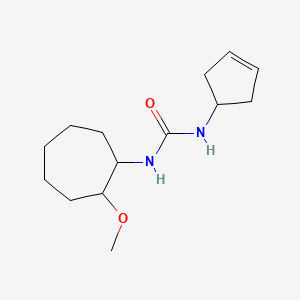
1-Cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as CPUC and belongs to the class of urea derivatives. CPUC has been found to exhibit a range of biochemical and physiological effects and has been used in various lab experiments. In
作用機序
The exact mechanism of action of CPUC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. CPUC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. CPUC has also been found to inhibit the activity of certain ion channels in the body, which may contribute to its vasodilatory effects.
Biochemical and Physiological Effects
CPUC has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and vasodilatory effects, CPUC has been found to exhibit anti-inflammatory, analgesic, and antioxidant effects. CPUC has also been found to have a protective effect on the nervous system, and it has been suggested that it may have potential as a neuroprotective agent.
実験室実験の利点と制限
One of the main advantages of using CPUC in lab experiments is its relatively low toxicity. CPUC has been found to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. Additionally, CPUC is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One of the main limitations of using CPUC in lab experiments is its limited solubility in water. This can make it difficult to administer CPUC to cells or animals in a lab setting. Additionally, the exact mechanism of action of CPUC is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
将来の方向性
There are several future directions for research involving CPUC. One area of interest is the potential use of CPUC as a cancer treatment. Further studies are needed to determine the efficacy of CPUC in treating various types of cancer and to explore its mechanism of action in more detail.
Another area of interest is the potential use of CPUC as a neuroprotective agent. Further studies are needed to explore the effects of CPUC on the nervous system and to determine its potential use in treating neurodegenerative diseases.
Finally, there is potential for the development of new derivatives of CPUC with improved solubility and potency. By modifying the structure of CPUC, it may be possible to create compounds with even greater therapeutic potential.
合成法
The synthesis of CPUC involves the reaction of 1-cyclopent-3-en-1-amine with 2-methoxycycloheptanone in the presence of a catalyst. The reaction results in the formation of 1-Cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea. The yield of the reaction is typically around 80-85%, and the purity of the final product can be confirmed using spectroscopic techniques.
科学的研究の応用
CPUC has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. CPUC has been found to exhibit antitumor activity, and it has been suggested that it may have potential as a cancer treatment. CPUC has also been studied for its effects on the cardiovascular system, and it has been found to exhibit vasodilatory effects. Additionally, CPUC has been studied for its potential use as a neuroprotective agent, with promising results.
特性
IUPAC Name |
1-cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-18-13-10-4-2-3-9-12(13)16-14(17)15-11-7-5-6-8-11/h5-6,11-13H,2-4,7-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHTHCXDOTVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCCC1NC(=O)NC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)

![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)

![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)
![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)
